molecular formula C19H14F2N6O2S B2976789 N-{3-[1-(2,5-difluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide CAS No. 932487-92-8

N-{3-[1-(2,5-difluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide

Cat. No.: B2976789
CAS No.: 932487-92-8
M. Wt: 428.42
InChI Key: DPAWQSSSGHJKTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{3-[1-(2,5-difluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide is a compound of interest in the field of organic chemistry It contains multiple functional groups that contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Synthesis of 1-(2,5-Difluorophenyl)-5-methyl-1H-1,2,3-triazole

    • Starting Material: : 2,5-Difluorophenyl hydrazine and 1-methyl-2-butanone.

    • Reaction Conditions: : Copper(I) catalyzed azide-alkyne cycloaddition (CuAAC), commonly referred to as a “click reaction”, typically under inert atmosphere at room temperature.

  • Formation of 1,2,4-Thiadiazole Ring

    • Starting Material: : Thiosemicarbazide and α-haloketone derived from the triazole intermediate.

    • Reaction Conditions: : Cyclization in the presence of base (e.g., KOH) in an alcohol solvent such as ethanol, often requiring heating.

  • Attachment of Methoxybenzamide

    • Starting Material: : 2-Methoxybenzoic acid and the thiadiazole intermediate.

    • Reaction Conditions: : Amidation using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) under mild conditions.

Industrial Production Methods

Scaling up the synthesis may involve optimizing the above laboratory reactions to industrial-scale processes, ensuring reproducibility, cost-effectiveness, and environmental compliance. Continuous flow chemistry and catalytic processes could be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The triazole ring can undergo oxidation reactions, especially with strong oxidizing agents.

  • Reduction: : The nitro group in the structure can be reduced to an amine under hydrogenation conditions.

  • Substitution: : Electrophilic and nucleophilic substitution reactions can occur on the difluorophenyl and thiadiazole rings.

Common Reagents and Conditions

  • Oxidation: : Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

  • Reduction: : Hydrogenation over palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

  • Substitution: : Nucleophilic reagents like sodium azide (NaN₃) or electrophiles like acyl chlorides.

Major Products Formed

  • Oxidation Products: : Conversion to corresponding ketones, acids, or N-oxides.

  • Reduction Products: : Formation of primary amines or partially reduced intermediates.

  • Substitution Products: : Derivatives with altered functional groups or side chains.

Scientific Research Applications

This compound has shown potential in various fields:

  • Chemistry: : Serves as a versatile building block in organic synthesis and material science.

  • Biology: : Acts as a probe or inhibitor in biochemical assays due to its ability to bind specific targets.

  • Medicine: : Investigated for antimicrobial, anti-inflammatory, and anticancer properties.

  • Industry: : Used in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action varies depending on its application. In biochemical contexts:

  • Molecular Targets: : Interacts with enzymes or receptors, modulating their activity.

  • Pathways Involved: : Can inhibit or activate signaling pathways, affecting cellular processes like proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Unique Aspects

  • The combination of a triazole and thiadiazole in one molecule is rare, providing unique reactivity and application potential.

Similar Compounds

  • N-{3-[1-(Phenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide

    • Difference: Lacks fluorine atoms on the phenyl ring, altering its electronic properties.

  • N-{3-[1-(2-Chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide

    • Difference: Chlorine substituent instead of fluorine, affecting reactivity and biological activity.

  • N-{3-[1-(3,4-Dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide

    • Difference: Dimethyl groups provide steric hindrance, influencing binding affinity and selectivity.

N-{3-[1-(2,5-Difluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide stands out due to its unique structural attributes, making it a compound of interest for further exploration in various scientific domains.

Properties

IUPAC Name

N-[3-[1-(2,5-difluorophenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F2N6O2S/c1-10-16(24-26-27(10)14-9-11(20)7-8-13(14)21)17-22-19(30-25-17)23-18(28)12-5-3-4-6-15(12)29-2/h3-9H,1-2H3,(H,22,23,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPAWQSSSGHJKTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=C(C=CC(=C2)F)F)C3=NSC(=N3)NC(=O)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F2N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.